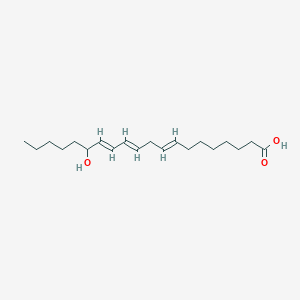

15-Hydroxy-8,11,13-eicosatrienoic acid

Description

Properties

CAS No. |

15384-21-1 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(8E,11E,13E)-15-hydroxyicosa-8,11,13-trienoic acid |

InChI |

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4+,11-9+,17-14+ |

InChI Key |

IUKXMNDGTWTNTP-YXKDIAHISA-N |

SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |

Isomeric SMILES |

CCCCCC(/C=C/C=C/C/C=C/CCCCCCC(=O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |

Synonyms |

15-hydroxy-8,11,13-eicosatrienoic acid 15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer 15-hydroxy-8,11,13-eicosatrienoic acid, (E,Z,Z)-isomer, 14C-labeled(S), -(E,Z,Z)-isomer 15-hydroxy-8,11,13-icosatrienoic acid |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of 15 Hydroxy 8,11,13 Eicosatrienoic Acid

Precursor Substrate Metabolism: Dihomo-gamma-linolenic Acid Pathways

Dihomo-gamma-linolenic acid (DGLA; 20:3n-6) is a polyunsaturated fatty acid (PUFA) that serves as the primary precursor for the synthesis of 15-HETrE. nih.gov DGLA itself is derived from the essential fatty acid linoleic acid (LA) through a series of enzymatic reactions involving desaturation and elongation. researchgate.netlibretexts.org Dietary gamma-linolenic acid (GLA) can also be rapidly elongated to form DGLA. researchgate.net Once formed, DGLA can be metabolized by several enzymatic pathways, including cyclooxygenases (COX) to produce series-1 prostaglandins (B1171923) like PGE1, and lipoxygenases (LOX) to generate hydroxyeicosatrienoic acids, including 15-HETrE. nih.govresearchgate.net The balance between these pathways is crucial in determining the profile of bioactive lipid mediators produced. nih.gov

| Metabolic Pathway | Key Enzymes | Primary Products | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) Pathway | COX-1, COX-2 | Prostaglandin (B15479496) E1 (PGE1) and other series-1 prostaglandins | nih.govresearchgate.net |

| Lipoxygenase (LOX) Pathway | 15-Lipoxygenase (ALOX15) | 15(S)-Hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) | nih.govresearchgate.net |

| Δ5-Desaturase Pathway | Δ5-desaturase (FADS1) | Arachidonic Acid (AA) | nih.gov |

Lipoxygenase (LOX) Catalysis in 15-HETrE Formation

The formation of 15-HETrE from DGLA is primarily catalyzed by lipoxygenase (LOX) enzymes. nih.gov These enzymes introduce a hydroperoxy group into polyunsaturated fatty acids in a stereospecific manner. frontiersin.org

The key enzyme responsible for the conversion of DGLA to 15-HETrE is 15-lipoxygenase (ALOX15). researchgate.netnih.gov This enzyme catalyzes the insertion of molecular oxygen at the C-15 position of DGLA, forming an intermediate 15-hydroperoxyeicosatrienoic acid (15-HPETrE), which is then rapidly reduced to the more stable 15-HETrE. nih.gov Human ALOX15 predominantly produces the 15(S)-HETE isomer from arachidonic acid, with only a small amount of 12(S)-HETE. nih.govmdpi.com In contrast, the murine ortholog of ALOX15 primarily generates 12(S)-HETE. nih.govmdpi.com There are two main isoforms of 15-lipoxygenase in humans, ALOX15 and ALOX15B (also known as 15-LOX-2). frontiersin.orgnih.gov While both can oxygenate arachidonic acid at the 15th carbon, ALOX15B does so exclusively, whereas ALOX15 also produces some 12-HETE. frontiersin.orgnih.gov

Lipoxygenase-catalyzed reactions are characterized by their high degree of stereospecificity. frontiersin.org The oxygenation of DGLA by ALOX15 results in the formation of the S enantiomer, specifically 15(S)-hydroxy-8,11,13-eicosatrienoic acid. nih.gov The stereochemical outcome of the reaction is determined by the specific orientation of the fatty acid substrate within the enzyme's active site and the direction of oxygen attack. pnas.orgresearchgate.net Studies on various lipoxygenases have shown that single amino acid substitutions within the active site can alter both the positional and stereospecificity of the oxygenation reaction. pnas.org For instance, in human 15-LOX-2, the wild-type enzyme produces almost exclusively 15(S)-HETE from arachidonic acid. pnas.org

Cytochrome P450 (CYP) Enzyme Contributions to Hydroxylation

In addition to the lipoxygenase pathway, cytochrome P450 (CYP) enzymes can also contribute to the hydroxylation of polyunsaturated fatty acids, including DGLA. acs.orgnih.gov CYP enzymes are a large family of monooxygenases that metabolize a wide range of endogenous and exogenous compounds. nih.gov The metabolism of PUFAs by CYP enzymes can lead to the formation of various hydroxy and epoxy fatty acids. acs.org While the direct conversion of DGLA to 15-HETrE by CYP enzymes is not as well-characterized as the LOX pathway, CYP-mediated metabolism represents an alternative route for the generation of hydroxylated fatty acid metabolites. acs.org

Subcellular Localization of Biosynthetic Enzymes

The enzymes involved in the biosynthesis of 15-HETrE have distinct subcellular localizations. 15-lipoxygenase-2 (15-LOX2) has been found in multiple subcellular compartments, including the cytoplasm, cytoskeleton, cell-cell borders, and the nucleus. nih.gov The localization of these enzymes to specific cellular compartments can influence substrate availability and the subsequent metabolic fate of DGLA.

| Enzyme | Substrate | Product | Subcellular Localization | Reference |

|---|---|---|---|---|

| 15-Lipoxygenase (ALOX15) | Dihomo-gamma-linolenic acid (DGLA) | 15(S)-Hydroxy-8,11,13-eicosatrienoic acid (15-HETrE) | Cytoplasm, Nucleus, Cytoskeleton, Cell-cell border | researchgate.netnih.gov |

| Cytochrome P450 (CYP) enzymes | Dihomo-gamma-linolenic acid (DGLA) | Hydroxylated DGLA metabolites | Endoplasmic Reticulum | acs.org |

Metabolism and Catabolism of 15 Hydroxy 8,11,13 Eicosatrienoic Acid

Further Enzymatic Transformations

Once formed, 15-HETE can serve as a substrate for several other enzymes, leading to a diverse array of bioactive metabolites.

15-HETE can be further oxygenated by other lipoxygenases (LOX) in a process that can involve transcellular metabolism, where 15-HETE produced by one cell is utilized by a neighboring cell.

Dihydroxylated Metabolites (diHETEs): The 5-lipoxygenase (ALOX5) enzyme can act on 15(S)-HETE to produce 5(S),15(S)-dihydroxyeicosatetraenoic acid (5,15-diHETE). wikipedia.org Similarly, 8,15-diHETE can also be formed. nih.gov The biosynthesis of 5,15-diHETE in leukocytes involves the sequential oxygenation of arachidonic acid by 5-LOX and 15-LOX, highlighting a cross-over between these enzymatic pathways. researchgate.net In MOLT-4 lymphocytes, 3,15-dihydroxy-8,11,13-eicosatrienoic acid has also been detected as a metabolite. researchgate.net

Tri-Hydroxylated Metabolites (Lipoxins): 15-HETE is a key intermediate in the biosynthesis of lipoxins, a class of specialized pro-resolving mediators (SPMs) that are critical in the active resolution of inflammation. taylorandfrancis.comnih.gov The 5-lipoxygenase enzyme can convert 15(S)-HETE into lipoxin A₄ (LXA₄) and lipoxin B₄ (LXB₄). wikipedia.orgtaylorandfrancis.com This transformation pathway underscores the role of 15-HETE as a precursor to potent anti-inflammatory molecules. nih.govmdpi.com

| Metabolite | Precursor | Key Enzyme | Reference |

|---|---|---|---|

| 5(S),15(S)-diHETE | 15(S)-HETE | 5-Lipoxygenase (ALOX5) | wikipedia.org |

| 8,15-diHETE | 15-HETE | Not Specified | nih.gov |

| 3,15-dihydroxy-8,11,13-eicosatrienoic acid | 15-HETE | Not Specified | researchgate.net |

A significant metabolic route for 15-HETE is its oxidation to a keto derivative. This reaction is catalyzed by the NAD⁺-dependent enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov

This enzyme, which also metabolizes prostaglandins (B1171923), oxidizes the hydroxyl group at the carbon-15 position of 15(S)-HETE to form 15-oxo-5,8,11,13-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgnih.govnih.gov This conversion is not merely a step towards inactivation; 15-oxo-ETE is itself a bioactive molecule. nih.govnih.gov It has been identified as a major metabolite in human monocytes and macrophages. nih.govnih.gov The formation of 15-oxo-ETE from 15-HETE is considered a key function of macrophage-derived 15-PGDH. nih.govnih.gov Furthermore, dihydroxylated metabolites such as 5,15-diHETE and 8,15-diHETE also serve as substrates for lung 15-PGDH. nih.gov

| Substrate | Km (μM) | Reference |

|---|---|---|

| 15-HETE | 16 | nih.gov |

| 5,15-diHETE | 138 | nih.gov |

| 8,15-diHETE | 178 | nih.gov |

15-HETE can be catabolized through beta-oxidation, a process typically associated with fatty acid breakdown for energy production. nih.govkarger.com Studies using human enterocyte-like Caco-2 cells showed that a significant portion (around 55%) of uptaken 15-HETE is metabolized via beta-oxidation. nih.gov This process leads to the formation of end products such as ketone bodies, CO₂, and acetate (B1210297), with minimal accumulation of shorter-chain intermediates. nih.gov The acetate produced can then be reincorporated into the synthesis of new fatty acids like palmitate. nih.gov Similar beta-oxidation of 15-HETE has been observed in MOLT-4 T-lymphocytes. researchgate.netkarger.com This degradation is believed to occur in peroxisomes. karger.com

Conjugation Reactions and Downstream Processing

To facilitate excretion, lipid mediators can be conjugated to polar molecules. 15-HETE and its metabolites can undergo conjugation with glutathione (GSH), a tripeptide involved in cellular detoxification. wikipedia.org This reaction is catalyzed by glutathione S-transferases. uomus.edu.iq The resulting glutathione adduct can be further processed through the mercapturic acid pathway. uomus.edu.iq This involves the sequential cleavage of glutamic acid and glycine, followed by N-acetylation of the remaining cysteine residue, to form a more water-soluble and readily excretable mercapturic acid derivative. uomus.edu.iq

Interplay with Other Lipid Mediators' Metabolism

The metabolism of 15-HETE is intricately linked with other lipid mediator pathways, establishing a network of biochemical crosstalk.

Lipoxin Synthesis: As mentioned, 15-HETE is a direct precursor for the synthesis of lipoxins through the action of 5-LOX. wikipedia.orgtaylorandfrancis.com This places the 15-LOX pathway as an essential initiating step for the production of these potent anti-inflammatory and pro-resolving molecules. nih.gov

Interaction with the Cyclooxygenase (COX) Pathway: 15-HETE can influence the activity of the cyclooxygenase enzymes. Research has shown that 15-HETE can act as an inhibitor of prostacyclin production in vascular tissue. jci.orgnih.gov This suggests a regulatory role for 15-HETE, where its production can modulate the synthesis of prostanoids, another major class of lipid mediators. jci.org

Interaction with other LOX Pathways: The conversion of 15-HETE to 5,15-diHETE by 5-LOX is a prime example of interplay between different lipoxygenase pathways. wikipedia.org This demonstrates that the final profile of lipid mediators in a cell or tissue depends on the coordinated action of multiple enzymatic systems.

| Abbreviation | Full Compound Name |

|---|---|

| 15-HETE | 15-Hydroxy-8,11,13-eicosatrienoic acid |

| 5,15-diHETE | 5(S),15(S)-dihydroxyeicosatetraenoic acid |

| 8,15-diHETE | 8,15-dihydroxyeicosatetraenoic acid |

| LXA₄ | Lipoxin A₄ |

| LXB₄ | Lipoxin B₄ |

| 15-oxo-ETE | 15-oxo-5,8,11,13-eicosatetraenoic acid |

| GSH | Glutathione |

| NAD⁺ | Nicotinamide adenine dinucleotide |

Cellular and Molecular Mechanisms of Action of 15 Hydroxy 8,11,13 Eicosatrienoic Acid

Receptor-Mediated Signaling and Interactions

15-HETE exerts many of its biological effects by binding to and activating specific cell surface and nuclear receptors, thereby initiating downstream signaling cascades.

15-HETE has been identified as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression. Both the 15(S)-HETE and 15(R)-HETE enantiomers can directly bind to and activate PPARs. wikipedia.org This interaction is particularly notable with PPAR gamma (PPARγ) and PPAR beta/delta (PPARβ/δ). nih.govresearchgate.net

Upon activation by 15-HETE, PPARs can modulate the transcription of target genes. For instance, in prostate carcinoma cells, 15(S)-HETE has been shown to activate PPARγ-dependent transcription, which is linked to the inhibition of cell proliferation. researchgate.netaacrjournals.org Studies in the context of cerebral ischemia have demonstrated that 15(S)-HETE can increase PPARγ protein levels, nuclear translocation, and DNA-binding activity, suggesting a role in neuroprotection through the activation of PPARγ. nih.gov The activation of PPARγ by 15-HETE is thought to be a mechanism by which this lipid mediator can exert anti-inflammatory effects. nih.gov Research indicates that both 15R-HETE and 15S-HETE are similarly effective at inducing PPARβ/δ coactivator binding and subsequent transcriptional activation. nih.govresearchgate.net

Table 1: 15-HETE Interactions with Peroxisome Proliferator-Activated Receptors (PPARs)

| PPAR Isoform | 15-HETE Enantiomer | Observed Effect | Cell/System Studied | Reference |

|---|---|---|---|---|

| PPARγ | 15(S)-HETE | Activates PPARγ-dependent transcription, inhibits proliferation | PC3 prostate carcinoma cells | researchgate.netaacrjournals.org |

| PPARγ | 15(S)-HETE | Increases protein level, nuclear translocation, and DNA-binding activity | Ischemic rat brain | nih.gov |

| PPARβ/δ | 15-HETE (unspecified), 15S-HETE, 15R-HETE | Activates ligand-dependent activation domain, induces target gene expression (Angptl4) | In vitro assays, NIH3T3 cells | nih.govresearchgate.net |

| PPARγ | 15(R)-HETE | Binds and activates with similar potency to 15(S)-HETE | General finding | wikipedia.org |

Evidence suggests that 15-HETE can also signal through G-protein coupled receptors (GPCRs). The leukotriene B4 receptor 2 (BLT2) has been identified as a GPCR that can be bound and activated by 15(S)-HETE and its precursor, 15(S)-HpETE. wikipedia.org This interaction may mediate some of the cell-stimulating activities of these lipids. wikipedia.org

Furthermore, research on human primary bronchial epithelial cells has pointed towards the existence of a specific Gs-coupled GPCR for esterified 15-HETE, which may play a role in regulating airway inflammation. oup.com In mast/basophil cells, specific binding sites for 15-HETE have been characterized, with a dissociation constant (Kd) of 162 nM, suggesting the presence of a distinct receptor. nih.gov While the orphan receptor GPR31 has been identified as a high-affinity receptor for the related lipid 12-(S)-HETE, highlighting the role of GPCRs in eicosanoid signaling, a unique high-affinity receptor for 15-HETE remains an area of active investigation. nih.gov Some studies have also explored the interaction of 15-HETE with GPR39, indicating a complex interplay in signaling pathways. ebiotrade.com

Modulation of Enzymatic Activities

15-HETE can directly influence the activity of several key enzymes involved in the arachidonic acid cascade, often as part of a feedback mechanism.

15-HETE has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes. nih.govjci.orgnih.gov Studies using human umbilical arterial microsomes demonstrated that 15-HETE inhibits the production of prostacyclin and other prostanoids in a concentration-dependent manner. nih.govjci.org Kinetic analysis revealed that this inhibition is competitive. nih.gov 15-HETE increases the apparent Michaelis constant (Km) of the enzyme for its substrate, arachidonic acid, without affecting the maximum velocity (Vmax). nih.gov This suggests that 15-HETE competes with arachidonic acid for binding to the active site of the COX enzyme. nih.gov While native COX enzymes produce prostaglandins (B1171923), aspirin-acetylated COX-2 uniquely produces 15(R)-HETE. nih.gov

Table 2: Kinetic Parameters of Cyclooxygenase Inhibition by 15-HETE

| Enzyme Source | Parameter | Control Value | Value with 15-HETE | Reference |

|---|---|---|---|---|

| Human Umbilical Arterial Microsomes | Apparent Km (μM) | 9.3 ± 6.9 | 37.6 ± 17.7 | nih.gov |

| IC50 for Prostacyclin Production (μM) | - | 40 ± 17 | nih.gov |

15-HETE is a primary product of 15-lipoxygenase (15-LOX) enzymes. taylorandfrancis.com The production of 15-HETE can, in turn, regulate LOX activity. For example, 15-HETE has been implicated in a negative feedback loop involving the regulation of PPARγ, which can influence ALOX15B (a type of 15-LOX) transcription. nih.gov Additionally, the metabolite of 15-HETE, 15-oxo-ETE, has been shown to be a moderately potent inhibitor of 12-lipoxygenase in cell-free systems, with an IC50 of 1 μM, but it does not inhibit other human lipoxygenases. wikipedia.org This suggests a potential for cross-pathway regulation among different lipoxygenase enzymes. wikipedia.org

15-HETE is a substrate for the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins and related compounds, typically leading to their inactivation. wikipedia.orgstemcell.com 15-PGDH oxidizes 15-HETE to its corresponding keto-analogue, 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgnih.govnih.govnih.gov

Studies with purified lung 15-PGDH have shown that the enzyme has a high affinity for 15-HETE, with a Km value of 16 μM. nih.gov The enzyme also recognizes other eicosanoids with a hydroxyl group at the 15th carbon, such as 5,15-diHETE and 8,15-diHETE, although with lower affinity (Km values of 138 and 178 μM, respectively). nih.gov Eicosatetraenoic acid derivatives lacking a hydroxyl group at the C-15 position were not substrates for the enzyme, indicating the specificity of 15-PGDH for this structural feature. nih.gov This metabolic conversion is a critical step in the biological inactivation and function of 15-HETE and its downstream signaling. nih.govnih.gov

Regulation of Gene Expression and Transcriptional Control

15-Hydroxy-8,11,13-eicosatrienoic acid, a metabolite of arachidonic acid, demonstrates significant influence over the expression of various genes, thereby playing a crucial role in cellular function and pathology. This regulation is often mediated through its interaction with specific transcription factors and its involvement in complex signaling pathways.

A key mechanism of action is its interaction with peroxisome proliferator-activated receptors (PPARs), which are ligand-activated transcription factors. Specifically, 15(S)-HETE has been shown to be an endogenous ligand for PPARγ. aacrjournals.orgnih.gov Activation of PPARγ by 15(S)-HETE can induce a twofold to threefold increase in PPAR-dependent transcription. aacrjournals.orgnih.gov This interaction has been observed to up-regulate the expression of genes containing a PPAR response element, such as the adipocyte-type fatty acid-binding protein, while paradoxically reducing the expression of PPARγ itself. aacrjournals.orgnih.gov Furthermore, both 15(R)-HETE and 15(S)-HETE enantiomers have been identified as preferential agonists for PPARβ/δ, triggering the recruitment of coactivators and inducing the expression of PPAR target genes like Angptl4. nih.govresearchgate.net

Another critical transcription factor regulated by 15-HETE is the hypoxia-inducible factor-1α (HIF-1α). nih.gov Research indicates a positive feedback loop between HIF-1α and the 15-lipoxygenase (15-LO)/15-HETE pathway. nih.gov Under hypoxic conditions, HIF-1α upregulates 15-LO, leading to increased 15-HETE production. nih.gov In turn, 15-HETE enhances the expression and transcriptional activity of HIF-1α. nih.gov This reciprocal regulation is pivotal in promoting anti-apoptotic processes in pulmonary artery smooth muscle cells during hypoxia. nih.gov The enhanced activity of this HIF-1α/15-LO/15-HETE axis has also been observed in the placentas of preeclamptic women. plos.org

Furthermore, 15-HETE has been found to up-regulate the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels. nih.gov This up-regulation is a key component of the anti-apoptotic effects of 15-HETE in pulmonary artery smooth muscle cells. nih.gov The compound also influences the expression of cell-cycle-related proteins, such as cyclin A and cyclin D, promoting cell cycle progression. nih.gov

The table below summarizes the key genes and transcription factors regulated by 15-HETE and the observed effects.

| Target Gene/Transcription Factor | Effect of 15-HETE | Cellular Context/Pathway | Reference |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Activation, leading to increased transcription of PPAR-responsive genes | Prostate carcinoma cells | aacrjournals.orgnih.gov |

| Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) | Preferential agonist, inducing target gene expression (e.g., Angptl4) | General | nih.govresearchgate.net |

| Hypoxia-Inducible Factor-1α (HIF-1α) | Increased expression and transcriptional activity (positive feedback loop) | Pulmonary artery smooth muscle cells under hypoxia | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Up-regulation of mRNA and protein expression | Pulmonary artery smooth muscle cells | nih.gov |

| Cyclin A and Cyclin D | Increased expression | Brain microvascular endothelial cells | nih.gov |

| TRPC1 | Increased mRNA and protein expression | Pulmonary artery smooth muscle cells under hypoxia | nih.gov |

| K(V) 1.5, K(V) 2.1, K(V) 3.4 Potassium Channels | Down-regulation of expression | Pulmonary arterial smooth muscle cells under hypoxia | nih.gov |

Effects on Ion Channel Function

The influence of this compound on ion channel function is an area of ongoing investigation, with current research primarily focused on its effects on potassium and calcium channels, particularly within the vascular system.

Studies have demonstrated that 15-HETE can suppress the activity of K+ channels in pulmonary artery smooth muscle cells (PASMCs). nih.gov Specifically, it has been shown to decrease the whole-cell voltage-gated K+ (Kv) current in these cells. nih.gov This inhibition of Kv channels by 15-HETE is considered a mechanism contributing to hypoxia-induced pulmonary vasoconstriction. nih.gov Further research has implicated the protein kinase C (PKC) signaling pathway in the 15-HETE-induced down-regulation of Kv1.5, Kv2.1, and Kv3.4 channel expression. nih.gov

In addition to potassium channels, 15-HETE also modulates calcium (Ca2+) signaling. It can induce an increase in intracellular Ca2+ concentration ([Ca2+]i) in rabbit PASMCs, a process that appears to be independent of L-type Ca2+ channel-mediated influx of extracellular calcium. scielo.brscielo.br Instead, the evidence points towards 15-HETE stimulating the release of calcium from intracellular stores. scielo.brscielo.br Moreover, 15-HETE has been linked to enhanced capacitative Ca2+ entry (CCE), also known as store-operated Ca2+ entry, in rat distal pulmonary arterial myocytes. nih.gov This effect is associated with an increased expression of the transient receptor potential canonical 1 (TRPC1) channel protein, suggesting that 15-HETE mediates hypoxic pulmonary vasoconstriction by up-regulating TRPC1 and thereby augmenting CCE. nih.gov

The following table summarizes the effects of 15-HETE on different ion channels.

| Ion Channel | Effect of 15-HETE | Cell/Tissue Type | Observed Consequence | Reference |

|---|---|---|---|---|

| Voltage-gated K+ (Kv) channels (general) | Suppression of activity/current | Pulmonary artery smooth muscle cells | Inhibition of apoptosis, contributes to vasoconstriction | nih.govnih.gov |

| Kv1.5, Kv2.1, Kv3.4 channels | Down-regulation of expression | Pulmonary arterial smooth muscle cells | Pulmonary vasoconstriction | nih.gov |

| L-type Ca2+ channels | No direct effect on influx | Rabbit pulmonary artery smooth muscle cells | Elevation of [Ca2+]i is independent of this channel | scielo.br |

| Store-Operated Ca2+ Channels (TRPC1) | Increased expression and enhanced capacitative Ca2+ entry | Rat distal pulmonary arterial myocytes | Maintenance of vascular tone, hypoxic pulmonary vasoconstriction | nih.gov |

Influence on Intracellular Signaling Cascades

This compound exerts its biological effects by modulating several key intracellular signaling cascades. A prominent pathway influenced by this compound is the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.govaacrjournals.org Activation of this pathway is crucial for 15(S)-HETE-induced angiogenesis. nih.govnih.govaacrjournals.org Studies have shown that 15(S)-HETE stimulates the phosphorylation of Akt and the downstream effector, mammalian target of rapamycin (mTOR), in human dermal microvascular endothelial cells and in adipose tissue. nih.govnih.govaacrjournals.org This sequential activation of the PI3K-Akt-mTOR signaling cascade is essential for endothelial cell tube formation, migration, and in vivo angiogenesis. nih.govaacrjournals.org

Furthermore, the PI3K/Akt pathway is involved in the modulation of endothelial nitric oxide synthase (eNOS) by 15-HETE in pulmonary arteries. nih.gov The activation of eNOS by 15-HETE is mediated by both Ca2+ release from intracellular stores and the PI3K/Akt pathway, leading to phosphorylation of eNOS at Ser-1177 and Akt at Ser-473. nih.gov However, prolonged treatment with 15-HETE can lead to a decrease in NO production through the phosphorylation of eNOS at an inhibitory site, Thr-495. nih.govnih.gov

The Protein Kinase C (PKC) signaling pathway is another important target of 15-HETE. Evidence suggests that the PKC signal transduction pathway is involved in 15-HETE-induced pulmonary vasoconstriction under hypoxic conditions. nih.gov A PKC inhibitor was shown to significantly attenuate the constriction of pulmonary artery rings in response to 15-HETE. nih.gov This effect is mediated, at least in part, by the PKC-dependent suppression of Kv channel expression and whole-cell K+ currents in pulmonary arterial smooth muscle cells. nih.gov

The table below provides a summary of the intracellular signaling cascades influenced by 15-HETE.

| Signaling Cascade | Key Proteins/Events Modulated by 15-HETE | Cellular Outcome | Reference |

|---|---|---|---|

| PI3K/Akt/mTOR | Phosphorylation and activation of Akt, mTOR, and S6K1 | Angiogenesis, cell proliferation and migration | nih.govnih.govaacrjournals.org |

| eNOS Signaling | Initial activation via PI3K/Akt and Ca2+; prolonged exposure leads to inhibitory phosphorylation | Biphasic regulation of nitric oxide production and vascular tone | nih.govnih.gov |

| Protein Kinase C (PKC) | Activation of PKC pathway | Pulmonary vasoconstriction, down-regulation of Kv channels | nih.gov |

| iNOS Signaling | Up-regulation of iNOS protein and mRNA expression | Protection of pulmonary artery smooth muscle cells from apoptosis | nih.gov |

Physiological and Pathophysiological Roles of 15 Hydroxy 8,11,13 Eicosatrienoic Acid

Regulatory Functions in Inflammatory Processes

15-Hydroxy-8,11,13-eicosatrienoic acid, a metabolite of dihomo-gamma-linolenic acid (DGLA), demonstrates significant regulatory functions within inflammatory pathways. nih.gov Its activities are primarily characterized by anti-inflammatory effects and the modulation of pro-inflammatory signals.

Anti-inflammatory Properties and Resolution Phase Modulation

The primary role of this compound (15-HETrE) in inflammation appears to be inhibitory and modulatory. nih.gov Derived from the 15-lipoxygenase (15-LOX) pathway, 15-HETrE contributes to the anti-inflammatory potential of its precursor, DGLA. nih.gov The beneficial effects of DGLA are thought to stem from its conversion into metabolites like 15-HETrE, which can then influence inflammatory cascades. nih.govjst.go.jp

One of the key anti-inflammatory actions of 15-HETrE is its ability to antagonize the synthesis of pro-inflammatory mediators derived from arachidonic acid (AA). nih.gov Specifically, 15-HETrE is a potent inhibitor of Leukotriene B4 (LTB4) formation. nih.gov LTB4 is a powerful chemoattractant for leukocytes and a key driver of inflammation. nih.govnih.gov By suppressing LTB4 synthesis, 15-HETrE can directly temper the inflammatory response. nih.gov Studies have shown that the balance between DGLA and AA is a critical factor in inflammatory processes, and an increase in DGLA and its metabolites like 15-HETrE can attenuate the biosynthesis of pro-inflammatory leukotrienes. nih.gov

Pro-inflammatory Interactions

A comprehensive review of the available research does not indicate significant pro-inflammatory roles for this compound. The literature predominantly characterizes it and its precursor, DGLA, as having anti-inflammatory or inflammation-resolving properties.

Immunomodulatory Effects on Leukocyte Function

15-HETrE exerts notable modulatory effects on various types of leukocytes, influencing their metabolic activities and functional responses, such as activation and proliferation.

Macrophage Arachidonic Acid Metabolism Modulation

The ability of this compound to modulate the metabolism of arachidonic acid in macrophages has been a subject of scientific inquiry. nih.gov Research on human peripheral mononuclear leukocytes (HPML), which include monocytes that differentiate into macrophages, has provided specific insights into this process.

In studies using HPML, the addition of the precursor DGLA resulted in the production of 15-HETrE and a corresponding dose-dependent decrease in the formation of the pro-inflammatory molecule LTB4 from arachidonic acid. nih.gov When tested directly, 15-HETrE proved to be a significantly more potent inhibitor of LTB4 formation than DGLA itself, demonstrating its specific and powerful role in modulating the 5-lipoxygenase pathway within these immune cells. nih.gov

Table 1: Inhibition of Leukotriene B4 (LTB4) Formation in Human Leukocytes This table details the concentration at which 15-HETrE and its precursor, DGLA, inhibit 50% of LTB4 formation (IC50), highlighting the greater potency of 15-HETrE.

| Compound | IC50 for LTB4 Inhibition (µM) | Source |

| This compound (15-HETrE) | 0.5 | nih.gov |

| Dihomogammalinolenic acid (DGLA) | 45.0 | nih.gov |

Lymphocyte Activity and Function

The influence of 15-HETrE extends to lymphocytes, where it can modulate their activation. Research into the effects of various lipoxygenase metabolites on phytohemagglutinin-induced lymphocyte mitogenesis revealed a clear structure-activity relationship. nih.gov The inhibitory potency of 15-hydroxy fatty acids was found to be dependent on the number of double bonds in the fatty acid chain. nih.gov

Specifically, the arachidonic acid-derived 15-HETE (with four double bonds) was a more potent inhibitor of lymphocyte proliferation than the DGLA-derived 15-HETrE (with three double bonds). nih.gov Both were significantly more active than metabolites with fewer double bonds, indicating that the specific structure of 15-HETrE confers a distinct level of immunomodulatory activity on lymphocytes. nih.gov

Table 2: Relative Inhibitory Potency of 15-Hydroxy Fatty Acids on Lymphocyte Mitogenesis This table shows the hierarchical order of inhibitory activity of different 15-hydroxy fatty acids on lymphocyte proliferation, as described in scientific literature.

| Compound | Number of Double Bonds | Relative Inhibitory Potency | Source |

| 15-hydroxy-eicosatetraenoic acid (15-HETE) | 4 | High | nih.gov |

| This compound (15-HETrE) | 3 | Medium | nih.gov |

| 15-hydroxy-eicosadienoic acid | 2 | Low | nih.gov |

| 15-hydroxy-eicosanoic acid | 0 | Very Low | nih.gov |

Role in Vascular Biology and Endothelial Regulation

Metabolites of DGLA, including 15-HETrE, play a role in vascular biology, contributing to processes that affect blood vessel tone and cellular proliferation. nih.gov These actions are significant in the context of vascular health and disease.

Research indicates that 15-HETrE and other DGLA metabolites promote vasodilation and can inhibit the proliferation of vascular smooth muscle cells. nih.gov This latter effect is particularly relevant to the pathophysiology of atherosclerosis, as the migration and proliferation of these cells are key events in the formation of atherosclerotic plaques. nih.gov Furthermore, in the context of diabetic retinopathy, it has been suggested that 15-HETrE may exert protective effects by inhibiting the activity of vasoconstrictors. jst.go.jp

Renal Physiology and Renin Secretion Modulation

There is no specific information available in the reviewed literature regarding the direct role of this compound in renal physiology or the modulation of renin secretion. Research into the roles of eicosanoids in the kidney has focused on other related molecules, such as prostaglandins (B1171923) and different hydroxyeicosatetraenoic acids (HETEs). mdpi.comnih.gov

Central Nervous System and Neurological Implications

Specific information on the role or presence of this compound within the central nervous system or its neurological implications is not available in the current body of research. While the brain is rich in lipids, and various hydroxy fatty acids are known to be present, specific functions for this trienoic compound have not been described. nih.govmdpi.com The roles of other polyunsaturated fatty acids, like docosahexaenoic acid (DHA) and arachidonic acid (AA), and their metabolites are more extensively documented in neurobiology. bohrium.comnih.gov

Involvement in Cellular Proliferation and Apoptosis Mechanisms

The direct involvement of this compound in cellular proliferation and apoptosis is not specifically detailed in the available literature. However, it has been identified as a metabolite in T-lymphocytes, cells central to immune function and regulation. nih.gov Research on the closely related tetraenoic compound, 15-HETE, shows that it can prevent apoptosis and promote progression in certain cancer cell lines. nih.gov For instance, in hepatocellular carcinoma cells, the 15-lipoxygenase-1/15-HETE pathway was found to inhibit apoptosis and promote cell growth. nih.gov Another study noted that 15S-HETE might play a role in inhibiting the cell cycle progression in prostate cancer cells. aging-us.com

Association with Metabolic Disorders (e.g., Zellweger syndrome)

A direct, quantified association between this compound and Zellweger syndrome has not been reported. Zellweger syndrome is a peroxisome deficiency disorder. Studies have shown that patients with this syndrome have elevated urinary excretion of the tetraenoic compound, 15-HETE, because peroxisomes are the primary site for its oxidation. nih.govnih.gov In skin fibroblasts from patients with Zellweger syndrome, the conversion of 15-HETE to its oxidative metabolites is impaired, leading to its accumulation. nih.gov While one study abstract includes "15-hydroxyeicosatrienoic acid" in a list of substances, the quantitative data and discussion focus exclusively on 12-HETE and 15-HETE (the tetraenoic forms). nih.gov

Detailed Research Findings on the Related Compound: 15-hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE)

To provide context, the following table summarizes key research findings on the more widely studied tetraenoic acid, 15-HETE, across several pathophysiological areas.

| Area of Study | Cell/System Studied | Key Findings | Reference |

| Cellular Proliferation & Apoptosis | Hepatocellular Carcinoma Cells (HepG2, SMMC7721) | 15-HETE reverses growth arrest and apoptosis, promotes invasion and migration via Akt and heat shock protein 90 interaction. | nih.gov |

| Metabolic Disorders (Zellweger Syndrome) | Urine from Patients | Patients with peroxisome deficiency show significantly elevated urinary 15-HETE (median 40 pg/mL) compared to healthy subjects (<0.5 pg/mL). | nih.gov |

| Metabolic Disorders (Zellweger Syndrome) | Skin Fibroblasts | Normal fibroblasts metabolize 33% of added 15-HETE, whereas cells from Zellweger patients show no conversion, indicating impaired peroxisomal oxidation. | nih.gov |

| Oxidative Stress & Vascular Function | Human Umbilical Arteries | Production of 15-HETE is significantly increased in vasculature from infants of diabetic mothers, with an inverse correlation to prostacyclin production. | nih.gov |

| Oxidative Stress & Vascular Function | Human Umbilical Arterial Microsomes | 15-HETE acts as a competitive inhibitor of cyclooxygenase, inhibiting prostanoid production with an IC50 of 63 ± 4 µM. | nih.gov |

| Prostate Cancer | Prostate Cancer Cells | 15S-HETE may participate in protective immune responses and inhibit cell cycle progression. | aging-us.com |

Interaction with Oxidative Stress Pathways

There is no specific information in the reviewed literature detailing the interaction of this compound with oxidative stress pathways. Studies on the tetraenoic 15-HETE have shown it is involved in processes related to oxidative stress. For example, elevated levels of 12/15-lipoxygenase products, including HETEs, were found in Alzheimer's disease brains and were directly related to lipid peroxidation. nih.gov In the context of vascular disease associated with diabetes, increased production of 15-HETE is linked to changes in vascular function, suggesting a role in the pathophysiology of conditions with an oxidative stress component. nih.gov

Analytical Methodologies for 15 Hydroxy 8,11,13 Eicosatrienoic Acid Research

Sample Preparation Techniques from Biological Matrices

The initial and most critical step in the analysis of 15-HETE-Δ8,11,13 is its extraction from biological matrices such as plasma, serum, tissues, and cell cultures. nih.govnih.gov The primary goal is to isolate the analyte of interest from interfering substances like proteins, phospholipids (B1166683), and other lipids, and to concentrate it for subsequent analysis. nih.gov

Common Extraction Techniques:

Liquid-Liquid Extraction (LLE): This classic technique partitions solutes based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. caymanchem.com For eicosanoids, a common approach involves the Bligh and Dyer method, which uses a chloroform/methanol (B129727) mixture. mdpi.comyoutube.com Modifications of this method, such as using methyl-tert-butyl ether (MTBE), have been developed to improve efficiency and reduce the use of chlorinated solvents. mdpi.comnih.gov While effective for many lipids, LLE can sometimes result in poor recovery for more hydrophilic eicosanoids. nih.gov

Solid-Phase Extraction (SPE): This has become the most widely used technique for eicosanoid sample preparation due to its high recovery, selectivity, and cost-effectiveness. nih.govnih.gov SPE utilizes a solid adsorbent material packed into a cartridge to retain the analyte from a liquid sample. youtube.com For 15-HETE-Δ8,11,13 and other eicosanoids, reverse-phase (RP) cartridges, such as C18, are commonly employed. caymanchem.comarborassays.com The general procedure involves:

Protein Precipitation: For highly proteinaceous samples like cell lysates or tissues, an initial protein precipitation step is often necessary before SPE. caymanchem.com This is typically achieved by adding a solvent like methanol.

To prevent the artificial generation of eicosanoids during sample preparation, it is crucial to add antioxidants like butylated hydroxytoluene (BHT) and cyclooxygenase inhibitors such as indomethacin. nih.govcaymanchem.com Samples should also be kept on ice whenever possible. caymanchem.com

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Common Application for 15-HETE-Δ8,11,13 |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Simple, can handle large sample volumes | Can be labor-intensive, may have lower recovery for some analytes, uses significant solvent volumes youtube.com | Initial cleanup of various biological fluids |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid support | High recovery and selectivity, easily automated, reduces matrix effects nih.govyoutube.com | Can be more expensive than LLE, requires method development | Gold standard for extraction from plasma, serum, and tissue homogenates nih.govnih.gov |

| Protein Precipitation | Removal of proteins by denaturation | Quick and simple | May not remove all interferences, can lead to analyte co-precipitation | Pre-treatment for protein-rich samples before SPE caymanchem.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and specific quantification of eicosanoids, including 15-HETE-Δ8,11,13. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The process involves:

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the components are separated based on their physicochemical properties as they pass through a column. For eicosanoids, reversed-phase chromatography is typically used.

Ionization: The separated molecules exiting the column are ionized, most commonly using electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic molecules like eicosanoids.

Mass Analysis: The ions are then introduced into the mass spectrometer. In a tandem MS setup (like a triple quadrupole), a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole.

Fragmentation: The selected precursor ion is fragmented in a collision cell.

Detection: Specific fragment ions (product ions) are then detected in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, allowing for accurate quantification of low-abundance analytes. nih.gov

Several studies have developed robust LC-MS/MS methods for the simultaneous analysis of a wide range of eicosanoids, including various HETEs, from different biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Analysis

Before the widespread adoption of LC-MS/MS, gas chromatography-mass spectrometry (GC-MS) was a primary tool for eicosanoid analysis. However, due to the low volatility and thermal instability of these compounds, derivatization is a necessary step.

Common Derivatization Steps:

Esterification: The carboxylic acid group is converted to a more volatile ester, typically a methyl ester, using a reagent like diazomethane. nih.gov

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether to increase volatility and thermal stability.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer for detection. While GC-MS can provide excellent chromatographic resolution, the need for derivatization adds complexity and potential for sample loss.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry is the gold standard for the accurate quantification of analytes in complex mixtures. This method relies on the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated 15-HETE) to the sample prior to extraction and analysis. lipidmaps.org

The key principle is that the stable isotope-labeled standard behaves identically to the endogenous analyte throughout the entire sample preparation and analysis process. Any sample loss during extraction or variations in ionization efficiency will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification can be achieved. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) for Separation

High-performance liquid chromatography (HPLC) is a fundamental separation technique used either as a standalone method with UV detection or, more commonly, as the separation front-end for mass spectrometry (LC-MS). nih.govnih.gov

For the analysis of 15-HETE-Δ8,11,13 and other eicosanoids, reversed-phase HPLC is the most common mode. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water, acetonitrile, and a small amount of acid (like acetic or formic acid) to control the ionization of the analytes. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively separate a wide range of eicosanoids with varying polarities within a single analytical run.

Chiral HPLC can also be employed to separate the different stereoisomers of HETEs (e.g., 15(S)-HETE and 15(R)-HETE), which can have different biological activities.

Emerging Technologies for Spatially Resolved Lipidomics (if applicable)

While not yet widely applied specifically to 15-HETE-Δ8,11,13, emerging technologies in spatially resolved lipidomics hold great promise for future research. Techniques like mass spectrometry imaging (MSI) allow for the visualization of the distribution of lipids, including eicosanoids, directly within tissue sections. This can provide invaluable information about the localized production and function of these signaling molecules in the context of tissue architecture and pathology. For instance, studies have begun to explore the distribution of other oxidized fatty acids in tissues, which could be adapted for 15-HETE-Δ8,11,13. nih.gov

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 15-Hydroxy-8,11,13-eicosatrienoic acid | 15-HETE-Δ8,11,13 |

| Arachidonic acid | AA |

| Butylated hydroxytoluene | BHT |

| Chloroform | |

| Diazomethane | |

| Ethyl acetate | |

| Indomethacin | |

| Methanol | |

| Methyl-tert-butyl ether | MTBE |

| Prostaglandin (B15479496) E2 | PGE2 |

| 15-hydroxyeicosatetraenoic acid | 15-HETE |

| 13-hydroxy-6,9,11-octadecatrienoic acid | |

| 3,15-dihydroxy-8,11,13-eicosatrienoic acid | |

| 7-hydroxy-5-dodecenoic acid | |

| 14-hydroxy-7,10,12-nonadecatrien-1-al | |

| 1,14-dihydroxy-7,10,12-nonadecatriene | |

| 15(S)-hydroperoxyeicosatetraenoic acid | 15(S)-HpETE |

| 15(R)-hydroperoxyeicosatetraenoic acid | 15(R)-HpETE |

| 12-hydroxy-8,10,14,17-eicosatetraenoic acid |

Pre Clinical Research and Experimental Models of 15 Hydroxy 8,11,13 Eicosatrienoic Acid

In Vivo Animal Models for Mechanistic Elucidation

Animal models have been indispensable for exploring the integrated physiological and pathological effects of 15-HETE in a whole-organism context, particularly in studies of inflammation and genetic regulation.

Pulmonary Hypertension Model: A direct causal role for 15-HETE in disease has been demonstrated in a mouse model of pulmonary hypertension (PH). nih.gov Wild-type mice fed a diet supplemented with 15-HETE for three weeks developed significant PH, characterized by increased right ventricular systolic pressure and hypertrophy. The underlying mechanism involves T cell-dependent apoptosis of pulmonary arterial endothelial cells. nih.gov

Ischemic Stroke Model: In a mouse model of ischemic stroke created by middle cerebral artery occlusion (MCAO), the 15-lipoxygenase/15-HETE pathway was shown to be protective during later stages of recovery. nih.gov The study found that this pathway promotes angiogenesis and functional neurological recovery post-stroke. nih.gov

Inflammation Models: The role of the 15-HETE-producing enzyme, 12/15-lipoxygenase, has been investigated in various inflammation models, often using genetically modified mice (see 7.2.2). For instance, in a model of Lyme arthritis, deficiency of 12/15-LO resulted in a defect in the efficient resolution of arthritis. nih.gov Similarly, in a model of paw inflammation induced by Complete Freund's Adjuvant, transgenic mice overexpressing human ALOX15 showed partial protection, suggesting an anti-inflammatory or pro-resolving role for the pathway. nih.gov

Genetically engineered mouse models, including knockout, knock-in, and transgenic lines, have been fundamental to confirming the role of the enzymes that synthesize 15-HETE.

Gain-of-Function Models (Transgenic/Knock-in): To study the effects of increased 15-HETE production, researchers have created transgenic mice that overexpress the human 15-lipoxygenase-1 enzyme (ALOX15), which primarily produces 15-HETE. mdpi.com Models expressing ALOX15 under the control of the aP2 promoter have been used to study its function in adipose tissue and hematopoietic cells, revealing impacts on the plasma oxylipin profile. nih.govmdpi.com Other models expressing ALOX15 in the endothelium were found to be more susceptible to developing atherosclerotic lesions. nih.gov Additionally, knock-in mice have been developed where the endogenous mouse Alox5 or Alox15b enzymes were mutated to gain 15-lipoxygenating activity, allowing for the study of augmented 15-HETE formation in models of neuroinflammation and colitis. mdpi.commdpi.com

Loss-of-Function Models (Knockout): The most common genetic models are mice with a targeted deletion of the Alox15 gene (the murine ortholog of human ALOX15, which has 12/15-lipoxygenase activity). These Alox15-null mice have been instrumental in revealing the enzyme's role in various diseases. For example, Alox15 knockout mice showed augmented IL-33-induced lung inflammation, suggesting a protective role for the enzyme's products in eosinophilic airway inflammation. frontiersin.org Deletion of Alox15 also led to hair loss and disrupted skin integrity by increasing dermal inflammation. nih.gov In models of type 1 diabetes, deletion of Alox15 protected NOD mice from disease development by reducing macrophage infiltration and pro-inflammatory responses in pancreatic islets. plos.org Furthermore, 12/15-lipoxygenase knockout mice were used to confirm that this enzyme is essential for the pro-angiogenic effects observed in the post-stroke brain. nih.gov

Interactive Table: Genetically Modified Animal Models in 15-HETE Research

| Model Type | Genetic Modification | Key Application / Disease Model | Finding | Reference |

| Gain-of-Function | Transgenic Overexpression (human ALOX15) | Adipose Tissue Biology / Inflammation | Altered plasma oxylipin profile; partial protection in paw inflammation. | nih.govmdpi.com |

| Gain-of-Function | Knock-in (Alox5 mutant) | Experimental Autoimmune Encephalomyelitis (EAE) | Augmented 15-HETE formation; modulated inflammatory response. | mdpi.com |

| Loss-of-Function | Knockout (Alox15-/-) | Airway Inflammation | Increased eosinophilic inflammation, suggesting a protective role for the pathway. | frontiersin.org |

| Loss-of-Function | Knockout (Alox15-/-) | Skin Homeostasis | Disrupted skin integrity and increased dermal inflammation. | nih.gov |

| Loss-of-Function | Knockout (Alox15-/-) | Type 1 Diabetes (NOD mice) | Protection from diabetes; reduced islet inflammation. | plos.org |

| Loss-of-Function | Knockout (Alox15-/-) | Ischemic Stroke (MCAO) | Blocked pro-angiogenic and neuro-recovery effects. | nih.gov |

| Loss-of-Function | Knockout (Alox15-/-) | Lyme Arthritis | Defective resolution of arthritis and persistent immune infiltrate. | nih.gov |

Ex Vivo Tissue Perfusion and Organ Slice Methodologies

Ex vivo tissue perfusion and organ slice methodologies provide a valuable platform for investigating the physiological and pathophysiological roles of 15-Hydroxy-8,11,13-eicosatrienoic acid (15-HETE) in a setting that preserves the complex cellular architecture and interactions of intact tissues. These techniques allow for the controlled application of 15-HETE and the detailed measurement of its effects on tissue function, bridging the gap between in vitro cell culture studies and in vivo animal models.

Vascular Tone Regulation in Isolated Arteries

Organ bath studies using isolated arterial rings are a classical ex vivo method to assess the direct effects of vasoactive substances on vascular tone. Research has demonstrated that 15-HETE exhibits complex and species-dependent effects on blood vessels.

In guinea pig, and human pulmonary arteries, 15-HETE induced a cyclooxygenase-dependent relaxation. nih.gov In contrast, an endothelium-dependent contraction was also observed in these same tissues. nih.gov Rat aortas exhibited a unique cyclooxygenase-independent relaxation mediated by both the endothelium and the smooth muscle itself. nih.gov Conversely, in rabbit aorta, 15-HETE caused an endothelium-independent contraction. nih.gov

| Tissue Type | Species | Observed Effect | Mechanism |

|---|---|---|---|

| Aorta | Guinea Pig | Relaxation & Contraction | Cyclooxygenase-dependent relaxation; Endothelium-dependent contraction |

| Pulmonary Artery | Guinea Pig | Relaxation & Contraction | Cyclooxygenase-dependent relaxation; Endothelium-dependent contraction |

| Aorta | Rat | Relaxation | Cyclooxygenase-independent; Mediated by endothelium and smooth muscle |

| Aorta | Rabbit | Contraction | Endothelium-independent |

| Pulmonary Artery | Human | Relaxation & Contraction | Cyclooxygenase-dependent relaxation; Endothelium-dependent contraction |

Further research has highlighted the role of 15-HETE in pathological conditions such as hypoxic pulmonary vasoconstriction. In a study using neonatal rabbits, chronic hypoxia was found to activate 15-lipoxygenase (15-LO) in small pulmonary arteries. nih.gov Subsequent ex vivo experiments on isolated pulmonary artery rings from these animals demonstrated that 15-HETE causes a concentration-dependent constriction in arteries from hypoxic animals, an effect not observed in normoxic controls. nih.gov This suggests that subacute hypoxia increases the expression and activity of 15-LO, enhancing the sensitivity of pulmonary arteries to its product, 15-HETE, which may play a significant role in hypoxia-induced pulmonary vasoconstriction. nih.gov

| Condition | Tissue | Effect of 15-HETE | Key Finding |

|---|---|---|---|

| Normoxic Environment | Pulmonary Artery Rings | No significant constriction | Pulmonary arteries from normoxic animals are not sensitive to the constrictor effects of 15-HETE. |

| Hypoxic Environment (9 days) | Pulmonary Artery Rings | Concentration-dependent constriction | Hypoxia enhances the sensitivity of pulmonary arteries to the vasoconstrictor effects of 15-HETE. |

Modulation of Intestinal Barrier Function

Ex vivo models have also been instrumental in elucidating the role of 15-HETE in regulating intestinal epithelial barrier (IEB) function. Enteric glial cells (EGCs) are known to produce soluble mediators that influence the permeability of the IEB.

Studies have shown that EGCs produce high levels of 15-HETE, which acts to increase IEB resistance and reduce its permeability. nih.gov In a compelling ex vivo application, it was observed that EGCs from patients with Crohn's disease have a reduced capacity to produce 15-HETE. nih.gov Consequently, the conditioned media from these cells failed to reduce the permeability of the IEB. However, when 15-HETE was exogenously added to the tissue preparations from Crohn's disease patients, the barrier function was restored to levels comparable to control tissues. nih.gov Further investigations in rats, where colon tissues were collected for permeability measurement after in vivo inhibition of 15-HETE production, confirmed that a lack of this compound leads to increased IEB permeability. nih.gov

| Source of Enteric Glial Cells (EGCs) | 15-HETE Production | Effect on IEB Permeability (Ex Vivo) | Effect of Exogenous 15-HETE Addition |

|---|---|---|---|

| Control Patients | Normal | Reduced permeability (Barrier enhancement) | Not Applicable |

| Crohn's Disease Patients | Reduced | Increased permeability (Barrier dysfunction) | Restored normal permeability |

These ex vivo findings underscore the critical role of 15-HETE in maintaining intestinal homeostasis and suggest its potential relevance in the pathophysiology of inflammatory bowel diseases.

Future Research Directions and Unanswered Questions in 15 Hydroxy 8,11,13 Eicosatrienoic Acid Science

Identification of Novel Receptors and Molecular Interactors

A primary gap in our understanding of 15-HETrE is the definitive identification of its specific cell surface and intracellular receptors. While related eicosanoids, such as 15-hydroxyeicosatetraenoic acid (15-HETE), are known to interact with G protein-coupled receptors (GPCRs) like the leukotriene B4 receptor 2 and nuclear receptors like peroxisome proliferator-activated receptor gamma (PPARγ), the direct, high-affinity receptor for 15-HETrE remains elusive. wikipedia.orgnih.gov It is plausible that 15-HETrE also signals through one or more of the approximately 800 members of the GPCR family, which are well-established targets for a large percentage of approved drugs. ahajournals.org Future research should focus on unbiased screening assays, such as those employing radiolabeled ligands or affinity chromatography, to pull down and identify specific binding partners from various cell types. The discovery of a dedicated receptor would be a landmark achievement, paving the way for the development of specific agonists and antagonists to modulate its activity.

Furthermore, identifying other molecular interactors beyond receptors is crucial. This includes proteins involved in its transport, metabolism, and sequestration within the cell. For instance, understanding how 15-HETrE is incorporated into and released from phospholipids (B1166683) is vital, as this can significantly impact its availability and signaling function. nih.gov

Comprehensive Elucidation of Intracellular Signaling Networks

Once 15-HETrE binds to a receptor or interacts with a molecular target, it initiates a cascade of intracellular events. Current research provides tantalizing glimpses into these pathways. For example, in a guinea pig model of skin hyperproliferation, 15-HETrE was shown to modulate the expression of the transcription factor AP-1 and the apoptotic proteins Bcl-2 and caspase-3. nih.gov Additionally, a diacylglycerol derivative of 15-HETrE has been found to selectively inhibit the beta isoform of protein kinase C (PKC-β). nih.gov

However, a comprehensive map of the signaling networks governed by 15-HETrE is far from complete. Future studies should aim to delineate the full spectrum of downstream effectors. Key questions to be addressed include:

Does 15-HETrE activate major signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38)? The related lipid 15-HETE has been shown to interact with phosphatidylethanolamine-binding protein 1 (PEBP1) to regulate MAPK signaling. nih.govmdpi.compnas.org

How does 15-HETrE signaling integrate with other pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival? mdpi.com

What are the specific transcription factors, beyond AP-1, that are activated or inhibited by 15-HETrE, and what are their target genes?

Answering these questions will require a combination of molecular biology techniques, including phosphoproteomics to identify kinase substrates, transcriptomics to profile gene expression changes, and the use of specific inhibitors and gene silencing to map out the signaling architecture.

Cross-talk with Other Lipidomic Pathways and Metabolites

15-HETrE does not exist in a biological vacuum. Its synthesis and actions are intrinsically linked to a complex network of other lipid mediators. It is a product of the 15-lipoxygenase (15-LOX) pathway acting on DGLA. nih.gov This positions it in direct competition with the cyclooxygenase (COX) pathway, which converts DGLA to the 1-series prostaglandins (B1171923) like prostaglandin (B15479496) E1 (PGE1), and with the Δ5-desaturase enzyme that converts DGLA to arachidonic acid (ARA), the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. nih.govnih.gov

A key area of future research is to unravel the intricate cross-talk between 15-HETrE and these other lipidomic pathways. For instance, 15-HETrE has been shown to inhibit the biosynthesis of the potent pro-inflammatory eicosanoids leukotriene B4 (LTB4) and 12-HETE. nih.gov The mechanisms underlying this inhibition, whether through direct enzyme inhibition or indirect signaling events, need to be fully elucidated.

Moreover, the metabolism of 15-HETrE itself generates other potentially bioactive molecules. For example, the oxidation of the related 15-HETE by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) has been documented. nih.gov It is critical to investigate whether 15-HETrE undergoes similar metabolic transformations and to characterize the biological activities of its metabolites. Understanding this metabolic flux is essential for a complete picture of its physiological role.

Development of Specific Biosynthesis and Degradation Modulators

To fully probe the function of 15-HETrE and to explore its therapeutic potential, the development of specific pharmacological tools to modulate its levels is paramount. This includes inhibitors of its biosynthesis and degradation.

The primary enzyme responsible for the synthesis of 15-HETrE is 15-lipoxygenase (15-LOX). While some inhibitors of 15-LOX exist, such as PD146176, there is a need for more potent and selective compounds. nih.govplos.org Furthermore, since there are different isoforms of 15-LOX (e.g., ALOX15 and ALOX15B), developing isoform-specific inhibitors will be crucial for dissecting their individual contributions to 15-HETrE production in different tissues and disease states. nih.govfrontiersin.org Conversely, developing specific activators of 15-LOX could provide a means to enhance the production of potentially beneficial 15-HETrE.

On the other side of the metabolic equation, the enzymes responsible for the degradation of 15-HETrE are largely unknown. By analogy with 15-HETE, 15-hydroxyprostaglandin dehydrogenase (HPGD) is a likely candidate. nih.gov Future research should focus on identifying and characterizing the enzymes that metabolize 15-HETrE and on developing specific inhibitors for these enzymes. Such inhibitors would be invaluable for increasing the local concentrations and prolonging the biological actions of endogenous 15-HETrE.

Advanced Analytical Approaches for Dynamic and Quantitative Profiling

Progress in understanding the roles of 15-HETrE is intrinsically tied to our ability to accurately and sensitively measure its levels in complex biological samples. Current methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in detecting and quantifying a wide range of eicosanoids.

However, there are several areas where analytical approaches can be advanced. There is a need for higher throughput methods to screen large numbers of samples, which will be essential for clinical studies and for systems biology approaches. Furthermore, developing methods for the in situ imaging of 15-HETrE within tissues and cells would provide invaluable spatial information about its production and localization.

Another critical area is the development of methods that can capture the dynamic changes in 15-HETrE levels in real-time. This could involve the development of novel biosensors or the refinement of existing mass spectrometry techniques to allow for the monitoring of rapid signaling events.

Integration into Systems Biology and Multi-Omics Frameworks

The complex and interconnected nature of lipid signaling necessitates a move beyond single-molecule studies towards a more holistic, systems-level understanding. Future research on 15-HETrE should be integrated into a systems biology framework, combining data from multiple "omics" platforms, including:

Lipidomics: To comprehensively profile the changes in the entire lipid landscape in response to 15-HETrE or in conditions where its levels are altered.

Transcriptomics: To identify the genes and gene networks regulated by 15-HETrE signaling.

Proteomics and Phosphoproteomics: To map the protein expression and phosphorylation changes that occur downstream of 15-HETrE action.

Metabolomics: To understand how 15-HETrE influences broader metabolic pathways within the cell.

By integrating these large datasets, it will be possible to construct computational models of 15-HETrE signaling and its interactions with other cellular processes. This approach will be instrumental in identifying key nodes in the network that could be targeted for therapeutic intervention and in understanding the pleiotropic effects of this lipid mediator.

Pharmacological Target Validation in Pre-clinical Disease Models

Ultimately, the therapeutic potential of targeting the 15-HETrE pathway must be validated in relevant preclinical models of disease. Initial studies have already provided some promising leads. For instance, the anti-proliferative and pro-apoptotic effects of 15-HETrE in a guinea pig model of skin hyperproliferation and its incorporation into psoriatic plaques suggest a potential role in skin disorders. nih.govnih.gov

Future research should expand on these findings and investigate the role of 15-HETrE in a wider range of disease models, including:

Inflammatory Diseases: Given the anti-inflammatory properties of DGLA metabolites, the therapeutic potential of 15-HETrE should be tested in models of arthritis, inflammatory bowel disease, and asthma. nih.govnih.govmdpi.com

Cancer: The effects of 15-HETrE on cancer cell proliferation, apoptosis, and metastasis should be evaluated in various cancer models, particularly in colorectal cancer where the role of the related 12/15-lipoxygenase pathway has been investigated. nih.govoncotarget.com

Cardiovascular Disease: The potential cardioprotective effects of DGLA and its metabolites, including the inhibition of platelet aggregation, warrant investigation of 15-HETrE in models of thrombosis and atherosclerosis. ahajournals.org

Neurological Disorders: The role of related lipoxygenase metabolites in the brain suggests that the neuroprotective or neuro-inflammatory effects of 15-HETrE should be explored in models of stroke and neurodegenerative diseases. nih.gov

In these preclinical studies, the use of specific modulators of 15-HETrE biosynthesis and degradation, as well as genetic models (e.g., 15-LOX knockout or overexpressing mice), will be essential for definitively validating the 15-HETrE pathway as a pharmacological target. mdpi.com

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 15-HETrE, and how are they experimentally confirmed?

- 15-HETrE is characterized by a 20-carbon chain with three double bonds (8Z, 11Z, 13E) and a hydroxyl group at position 15. Its stereochemistry (e.g., cis/trans configurations) is critical for biological activity. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy to assign double-bond geometry and hydroxyl positioning, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation . For example, proton NMR spectra can resolve coupling patterns of olefinic protons, while -NMR identifies hydroxylation sites .

Q. What biosynthetic pathways produce 15-HETrE in biological systems?

- 15-HETrE is synthesized via lipoxygenase (LOX)-mediated oxidation of dihomo-γ-linolenic acid (DGLA). The 15-LOX enzyme catalyzes the insertion of molecular oxygen at C-15, followed by double-bond isomerization (e.g., 13E configuration) and hydroxylation. This pathway parallels arachidonic acid metabolism but differs in substrate specificity and product stereochemistry . Experimental validation involves incubating DGLA with recombinant 15-LOX, followed by LC-MS/MS analysis to track product formation .

Q. What analytical techniques are recommended for quantifying 15-HETrE in biological matrices?

- Reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high sensitivity and specificity. Deuterated internal standards (e.g., d-15-HETrE) correct for matrix effects. Sample preparation typically involves solid-phase extraction (SPE) to isolate eicosanoids, followed by derivatization (e.g., pentafluorobenzyl esters) to enhance ionization efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 15-HETrE across studies?

- Discrepancies often arise from differences in cell models, concentrations, or metabolite stability. To address this:

- Standardize experimental conditions : Use physiologically relevant concentrations (nanomolar to micromolar) and validate purity via HPLC.

- Control for enzymatic degradation : Include inhibitors of β-oxidation (e.g., etomoxir) or cytochrome P450 enzymes in assays.

- Employ orthogonal assays : Compare results from receptor-binding studies (e.g., GPCR activation) with functional readouts (e.g., calcium flux) .

Q. What experimental strategies elucidate the metabolic fate of 15-HETrE in cellular models?

- Isotopic tracing with -labeled 15-HETrE can track incorporation into phospholipids or conversion to downstream metabolites (e.g., epoxy or dihydroxy derivatives). Combine this with CRISPR-Cas9 knockout models to identify enzymes involved in its metabolism (e.g., cytochrome P450s or soluble epoxide hydrolases) . For example, 15-HETrE may undergo further oxidation to 8,15-diHETrE via 8-LOX activity .

Q. How should researchers design experiments to investigate the role of stereochemistry in 15-HETrE’s activity?

- Synthesize stereoisomers : Use chiral chromatography or asymmetric synthesis to isolate (8Z,11Z,13E,15S) vs. (8E,11E,13Z,15R) isomers.

- Functional assays : Test isomers in receptor-binding assays (e.g., PPARγ activation) or inflammatory models (e.g., neutrophil chemotaxis).

- Molecular docking : Compare isomer binding affinities to target proteins using computational modeling .

Methodological Considerations

- Data Reproducibility : Detailed protocols for enzyme kinetics (e.g., and calculations) must include substrate purity verification and enzyme activity normalization .

- Conflict Resolution : When contradictory data arise, re-examine extraction methods (e.g., acidification steps altering metabolite stability) or confirm analyte identity via co-elution with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.